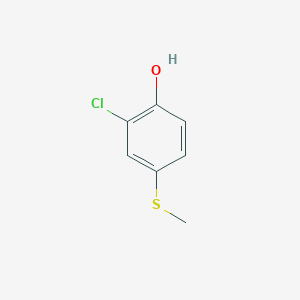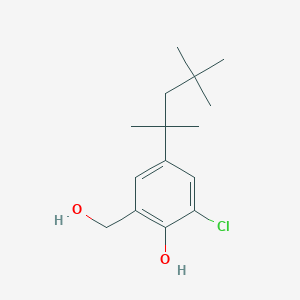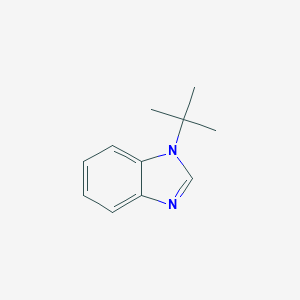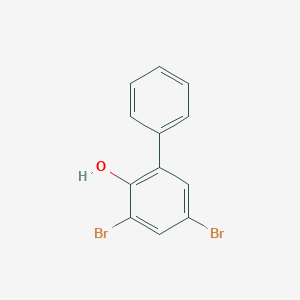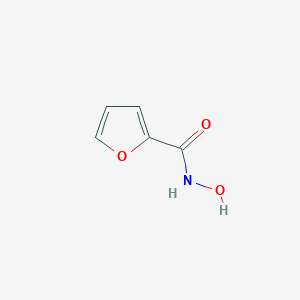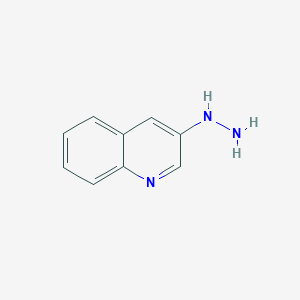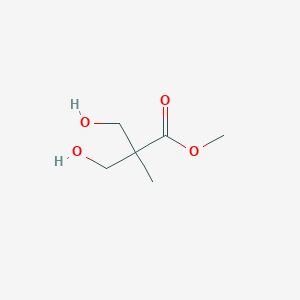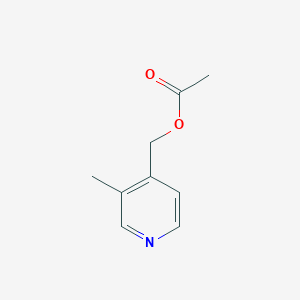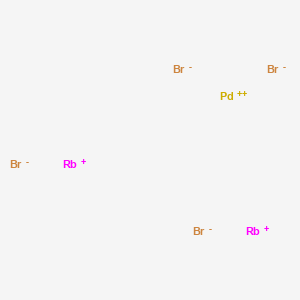
Dirubidium tetrabromopalladate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirubidium tetrabromopalladate(2-) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of dirubidium tetrabromopalladate(2-) is not fully understood. However, it is believed that this compound interacts with specific proteins or enzymes in cells, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Dirubidium tetrabromopalladate(2-) has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways. In addition, dirubidium tetrabromopalladate(2-) has been shown to inhibit the growth and proliferation of cancer cells by interfering with specific signaling pathways. In normal cells, this compound has been shown to exhibit low toxicity and minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dirubidium tetrabromopalladate(2-) has several advantages and limitations for lab experiments. One advantage is its high solubility in water, which makes it easy to handle and use in experiments. In addition, this compound exhibits high stability and can be stored for long periods without significant degradation. However, one limitation is the high cost of this compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on dirubidium tetrabromopalladate(2-). One direction is to study its potential use in the development of new cancer therapies and imaging agents. Another direction is to explore its potential use in the fabrication of electronic devices and other materials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types.
Méthodes De Synthèse
Dirubidium tetrabromopalladate(2-) is synthesized by reacting palladium(II) bromide with rubidium bromide in a specific ratio. The reaction is carried out in a solvent such as water or ethanol at a specific temperature and pressure. The resulting compound is a dark red crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Dirubidium tetrabromopalladate(2-) has been studied for its potential applications in various fields such as catalysis, material science, and biomedical research. In catalysis, this compound has been shown to exhibit high catalytic activity in various reactions such as Suzuki-Miyaura coupling and Heck reaction. In material science, dirubidium tetrabromopalladate(2-) has been studied for its potential use in the fabrication of electronic devices due to its unique electrical and optical properties. In biomedical research, this compound has been studied for its potential use in cancer therapy and imaging due to its ability to selectively target cancer cells.
Propriétés
Numéro CAS |
15654-53-2 |
|---|---|
Nom du produit |
Dirubidium tetrabromopalladate(2-) |
Formule moléculaire |
Br4PdRb2 |
Poids moléculaire |
597 g/mol |
Nom IUPAC |
palladium(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clé InChI |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Autres numéros CAS |
15654-53-2 |
Synonymes |
dirubidium tetrabromopalladate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



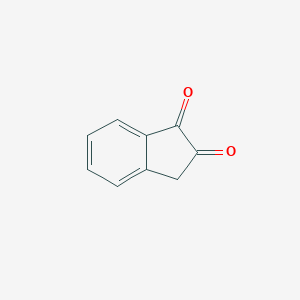
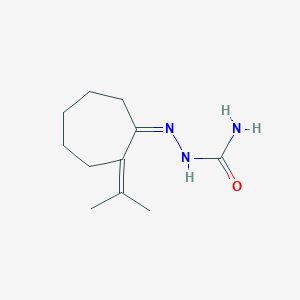
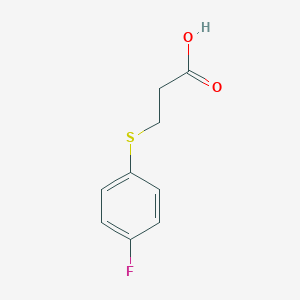
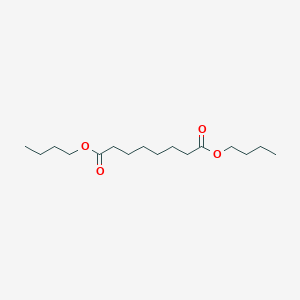
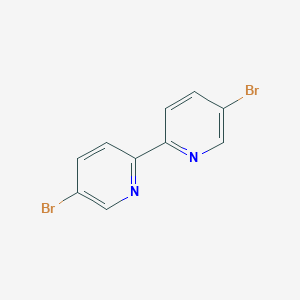
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
